molecular formula C16H16N2O4 B5578463 2,5-dimethoxybenzaldehyde O-(anilinocarbonyl)oxime

2,5-dimethoxybenzaldehyde O-(anilinocarbonyl)oxime

Cat. No. B5578463
M. Wt: 300.31 g/mol
InChI Key: MFBONHUOPNTEBG-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzaldehyde oximes, including derivatives similar to 2,5-dimethoxybenzaldehyde O-(anilinocarbonyl)oxime, typically involves the reaction of corresponding benzaldehydes with hydroxylamine. For instance, the oxime of 3-amino-5-nitrobenzaldehyde was synthesized through the reaction with phenylhydrazone and excess hydroxylamine, illustrating a general approach that could be adapted for synthesizing 2,5-dimethoxybenzaldehyde O-(anilinocarbonyl)oxime (Epishina et al., 1997).

Molecular Structure Analysis

Molecular structure analysis of oxime derivatives, including 2,5-dimethoxybenzaldehyde oximes, reveals significant insights into their conformation and intermolecular interactions. The crystal structures of four methoxybenzaldehyde oxime derivatives were studied, showing different conformations and hydrogen-bonding patterns, which are crucial for understanding the structural characteristics of 2,5-dimethoxybenzaldehyde O-(anilinocarbonyl)oxime (Gomes et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of benzaldehyde oximes, including 2,5-dimethoxy derivatives, can be influenced by their functional groups. For example, the presence of methoxy groups and the oxime function can affect their behavior in nucleophilic addition reactions and their hydrogen bonding capabilities, as seen in studies of similar compounds (Dong et al., 2010).

Physical Properties Analysis

The physical properties of 2,5-dimethoxybenzaldehyde O-(anilinocarbonyl)oxime, such as melting point, solubility, and crystalline form, can be inferred from related compounds. The study of crystal structures and Hirshfeld surfaces provides essential data on the solid-state properties, including molecular packing and intermolecular interactions, which are pivotal for determining the compound's physical characteristics (L. Gomes et al., 2018).

Scientific Research Applications

Crystallographic and Molecular Structure Analysis

One research application involves the detailed analysis of crystal structures and molecular interactions. For instance, the study of methoxybenzaldehyde oxime derivatives, including 2-methoxybenzaldehyde oxime and dimethoxybenzaldehyde oximes, reveals different conformations and hydrogen-bonding patterns crucial for understanding molecular behavior in solid states. Such analyses are fundamental in the fields of material science and molecular design, offering insights into intermolecular interactions and the stabilization mechanisms within crystal lattices (Gomes et al., 2018).

Synthetic Chemistry and Organic Reactions

Benzaldehyde oximes serve as key intermediates in synthetic chemistry for the creation of various compounds. Research demonstrates the synthesis of novel compounds from benzaldehyde oximes through reactions such as palladium-catalyzed ortho-bromination, indicating their utility in developing synthetic methodologies and creating functionalized aromatic compounds with potential applications in pharmaceuticals, materials science, and chemical biology (Dubost et al., 2011).

Analytical Chemistry Applications

Benzaldehyde oxime derivatives find applications in analytical chemistry, such as in the detection and quantification of aldehydes, ketones, and oxoacids in biological fluids. This is facilitated by converting these carbonyls to oxime derivatives, enabling sensitive identification through techniques like gas chromatography/mass spectrometry (GC/MS), critical for clinical diagnostics and environmental monitoring (Hoffmann & Sweetman, 1991).

Material Science and Catalysis

In material science and catalysis, the structural properties of benzaldehyde oximes, such as those related to 2,5-dimethoxybenzaldehyde derivatives, contribute to understanding the solvation mechanisms and interactions in metal extraction processes. This knowledge is applied in the development of extraction techniques and catalytic processes, enhancing efficiency and specificity (Stepniak-Biniakiewicz & Szymanowski, 1981).

Safety and Hazards

2,5-Dimethoxybenzaldehyde is classified as an irritant . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-20-14-8-9-15(21-2)12(10-14)11-17-22-16(19)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBONHUOPNTEBG-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NOC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-phenylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.